2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a propoxyphenyl group and a tetrahydroethanoisoindole core. It is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Propoxyphenyl Intermediate: This step involves the alkylation of 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxybenzaldehyde.
Cyclization: The 4-propoxybenzaldehyde is then subjected to a cyclization reaction with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the isoindole core.
Reduction: The resulting product is then reduced using a reducing agent such as sodium borohydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Similar structure with a methoxy group instead of a propoxy group.
2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione lies in its specific substituent groups, which can influence its chemical reactivity and biological activity. The propoxy group may confer distinct properties compared to other similar compounds, such as differences in solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(4-propoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H21NO3/c1-2-11-23-15-9-7-14(8-10-15)20-18(21)16-12-3-4-13(6-5-12)17(16)19(20)22/h3-4,7-10,12-13,16-17H,2,5-6,11H2,1H3 |
InChI Key |
LXKDCMXDCMYIEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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